2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9F2O3 It is a derivative of benzoic acid, featuring two fluorine atoms and a methoxy group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 2-fluorobenzoic acid.
Grignard Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form an intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-fluorobenzoic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(2-methoxyphenyl)benzoic acid
- 2-Fluoro-4-(4-methoxyphenyl)benzoic acid
- 4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid
Uniqueness
2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-7-9(3-5-11(13)15)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXQYGCGFQIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690187 |
Source
|
Record name | 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-11-8 |
Source
|
Record name | 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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